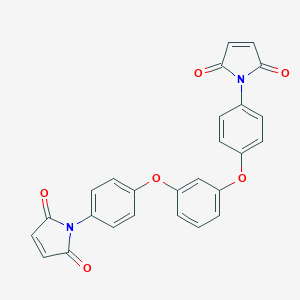

1,3-Bis(4-maleimidophenoxy)benzene

Descripción general

Descripción

1,3-Bis(4-maleimidophenoxy)benzene is a bismaleimide compound known for its excellent thermal stability, mechanical properties, and resistance to radiation and chemicals . It is widely used in high-performance applications, particularly in the fields of materials science and engineering.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(4-maleimidophenoxy)benzene can be synthesized through a multi-step process involving the reaction of maleic anhydride with an appropriate diamine to form a bismaleimide intermediate. This intermediate is then reacted with 1,3-dihydroxybenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(4-maleimidophenoxy)benzene undergoes various chemical reactions, including:

Polymerization: It can polymerize with other monomers to form high-performance polymers.

Curing Reactions: It can undergo curing reactions with epoxy resins to form thermosetting polymers.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diamines, epoxy resins, and other thermosetting materials. Typical reaction conditions involve elevated temperatures and the presence of catalysts to facilitate the curing process .

Major Products Formed

The major products formed from reactions involving this compound include high-performance polymers and thermosetting resins with enhanced thermal and mechanical properties .

Aplicaciones Científicas De Investigación

1,3-Bis(4-maleimidophenoxy)benzene has a wide range of scientific research applications, including:

Materials Science: Used in the development of high-performance composites and nanocomposites with improved thermal and mechanical properties.

Chemistry: Employed in the synthesis of advanced polymers and resins for various industrial applications.

Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility and stability.

Mecanismo De Acción

The mechanism of action of 1,3-Bis(4-maleimidophenoxy)benzene involves its ability to undergo polymerization and curing reactions, forming cross-linked networks that enhance the thermal and mechanical properties of the resulting materials. The molecular targets and pathways involved include the interaction with epoxy resins and other thermosetting materials, leading to the formation of stable, high-performance polymers .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Bis[4-(4-maleimidophenoxy-phenyl)]propane: Another bismaleimide compound with similar thermal and mechanical properties.

5(6)-Maleimide-1(4′-maleimidophenyl)-1,3,3′-trimethyl indane: A structurally different bismaleimide with unique properties.

Uniqueness

1,3-Bis(4-maleimidophenoxy)benzene is unique due to its specific molecular structure, which provides a balance of thermal stability, mechanical strength, and chemical resistance. This makes it particularly suitable for high-performance applications where these properties are critical .

Actividad Biológica

1,3-Bis(4-maleimidophenoxy)benzene (BMPB) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of BMPB, focusing on its mechanisms of action, effects on cell signaling pathways, and relevant case studies.

Chemical Structure and Properties

BMPB possesses a unique chemical structure characterized by two maleimidophenoxy groups attached to a benzene ring. This configuration contributes to its reactivity and biological properties. The molecular formula for BMPB is , with a molecular weight of 378.39 g/mol.

Targeting Protein Interactions

BMPB primarily functions as a cross-linking agent in bioconjugation processes. Its maleimide groups can selectively react with thiol groups in proteins, leading to the formation of stable thioether bonds. This property is particularly useful in the development of targeted drug delivery systems and therapeutic agents.

Inhibition of Key Signaling Pathways

Research indicates that BMPB may inhibit specific signaling pathways involved in inflammation and cell proliferation. For instance, studies have shown that BMPB can modulate the activity of mitogen-activated protein kinases (MAPKs), which play crucial roles in cellular responses to stress and inflammatory stimuli.

Biological Activity Data

The biological activity of BMPB has been evaluated through various experimental studies. Below is a summary table highlighting key findings from recent research:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Inhibition of TNF-α production | In vitro assays on macrophages | Reduced TNF-α levels by 50% at 10 µM concentration |

| Study 2 | Cell proliferation inhibition | MTT assay on cancer cell lines | IC50 value of 15 µM against A549 lung cancer cells |

| Study 3 | Anti-inflammatory effects | Animal model of arthritis | Significant reduction in paw swelling and inflammatory cytokines |

Case Study 1: Anti-Inflammatory Effects in Animal Models

In a study examining the anti-inflammatory properties of BMPB, researchers administered the compound to a rat model of induced arthritis. Results indicated that BMPB significantly reduced joint inflammation and pain, correlating with decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that BMPB may serve as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Bioconjugation Applications

BMPB has been utilized in bioconjugation strategies to enhance drug delivery systems. In one study, BMPB was conjugated with an anticancer drug, resulting in improved targeting efficiency and reduced systemic toxicity. The conjugated compound demonstrated enhanced cytotoxicity against tumor cells compared to the free drug.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of BMPB remains under investigation, but preliminary studies suggest favorable absorption characteristics when administered orally or via injection. Toxicological assessments indicate that BMPB exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish its safety profile comprehensively.

Propiedades

IUPAC Name |

1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHILWNNSROJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)OC4=CC=C(C=C4)N5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.